molecular formula C8H10Cl2N2 B15237623 (1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine

(1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B15237623
M. Wt: 205.08 g/mol
InChI Key: RZAHNHAAWBMEIF-ZETCQYMHSA-N
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Description

(1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

    Reductive Amination: The aldehyde group of 2,6-dichlorobenzaldehyde is subjected to reductive amination with an appropriate amine, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2,6-Dichlorophenyl)ethane-1,2-diol: A related compound with a hydroxyl group instead of an amine group.

    2,6-Dichlorobenzylamine: A simpler amine derivative with similar structural features.

Uniqueness

(1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine is unique due to its chiral nature and specific arrangement of functional groups, which confer distinct biological and chemical properties compared to its analogs. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1R)-1-(2,6-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1

InChI Key

RZAHNHAAWBMEIF-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CN)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)N)Cl

Origin of Product

United States

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